REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[C:8]([CH3:9])=[N:7][CH:6]=[CH:5][N:4]=1.[Br:10]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>C(Cl)(Cl)(Cl)Cl>[Br:10][CH2:9][C:8]1[C:3]([O:2][CH3:1])=[N:4][CH:5]=[CH:6][N:7]=1
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Name
|
|
Quantity
|
0.943 mL
|
Type
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reactant
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Smiles
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COC1=NC=CN=C1C
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Name
|
|
Quantity
|
1.505 g
|
Type
|
reactant
|
Smiles
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BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0.132 g
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Type
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reactant
|
Smiles
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N(=NC(C#N)(C)C)C(C#N)(C)C
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Name
|
crude mixture
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
|
Name
|
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Quantity
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65.5 mL
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Type
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solvent
|
Smiles
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C(Cl)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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filtered
|
Type
|
CUSTOM
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Details
|
purified by flash chromatography (SiO2, Biotage 40M cartridge)
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Type
|
WASH
|
Details
|
The column was eluted with a CH2Cl2/hexanes mixture (0% to 100%)
|
Type
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CUSTOM
|
Details
|
to afford a toluene solution (30 mL) of the product
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Name
|
|
Type
|
|
Smiles
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BrCC1=NC=CN=C1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |